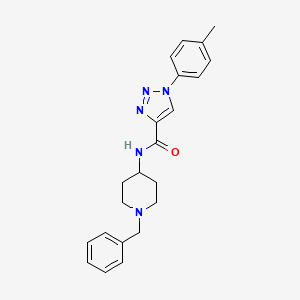

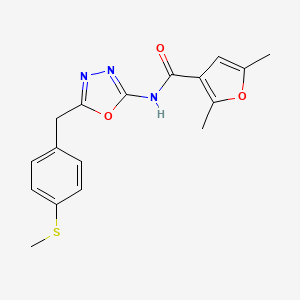

![molecular formula C15H17N7O2 B2940766 6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320955-18-6](/img/structure/B2940766.png)

6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a derivative of methylpyrazolo[1,5-a]pyrazine . It is a part of a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .

Synthesis Analysis

Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, which are structurally related to the compound , were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . The synthesis involved conversion via nitrile intermediates to the corresponding amidoximes and amidines .Molecular Structure Analysis

The InChI code for a structurally similar compound, 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is 1S/C7H9N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h4H,2-3H2,1H3,(H,8,11) .Chemical Reactions Analysis

The synthesis of the structurally related methylpyrazolo[1,5-a]pyrazine-4-carboxylates involved cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate .科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

Heteroaromatization and Synthesis of Pyrimidines

Research into heteroaromatization has led to the synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds have been studied for their antimicrobial activities, showcasing the utility of pyrimidine derivatives in developing new antimicrobial agents (El-Agrody et al., 2001).

Cyclization-Dehydrosulfonylation/Reduction Sequences

An efficient synthetic approach has been developed for transforming piperazine-2,6-diones into pyridopyrazines or pyrazinoisoquinolines. This method highlights the chemical versatility of piperazine derivatives in accessing pharmaceutically relevant compounds (Rao & Ramanathan, 2017).

Microwave-Assisted Synthesis of Fused Heterocycles

The microwave-assisted synthesis technique has been utilized to prepare trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, demonstrating a rapid and efficient method for synthesizing complex heterocyclic structures incorporating the trifluoromethyl group (Shaaban, 2008).

Anticancer and Antimicrobial Activities

Evaluation of Anticancer Activity

Novel pyrazolo[4,3-c]pyridine derivatives have been synthesized and assessed for their anticancer activities against human breast, liver, and colon carcinoma cell lines. Some of these compounds have shown promising results, with specific derivatives exhibiting potent activity comparable to established chemotherapy drugs (Metwally & Deeb, 2018).

Antimicrobial Properties of Pyrazolo[1,5-a]pyrimidines

Research on the synthesis of new 5-aminopyrazoles and their transformation into pyrazolo[1,5-a]-pyrimidines and pyrazolo[5,1-c][1,2,4]triazines has revealed significant antibacterial activity and cytotoxicity against Vero cells. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives as new antimicrobial agents (Al-Adiwish et al., 2013).

Agricultural Applications

- Herbicidal Activity of Piperazine Derivatives: Novel 1-phenyl-piperazine-2,6-diones have been synthesized and evaluated for their herbicidal activities. One compound, in particular, showed significant herbicidal activity, demonstrating the potential of these derivatives in agricultural applications (Li et al., 2005).

作用機序

While the specific mechanism of action for the compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is not mentioned in the retrieved papers, related compounds such as pyrazolo[1,5-a]pyrazine-4-carboxamides are claimed as modulators of the integrated stress pathway, playing an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .

将来の方向性

The future directions for research on this compound could involve further exploration of its potential applications in the field of optical applications, given the promising characteristics of related pyrazolo[1,5-a]pyrimidines . Additionally, the synthesis methods could be refined and expanded to construct new heteryl-containing derivatives .

特性

IUPAC Name |

6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2/c1-10-8-11-14(16-2-3-22(11)19-10)21-6-4-20(5-7-21)12-9-13(23)18-15(24)17-12/h2-3,8-9H,4-7H2,1H3,(H2,17,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPLAMPHHWOUPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

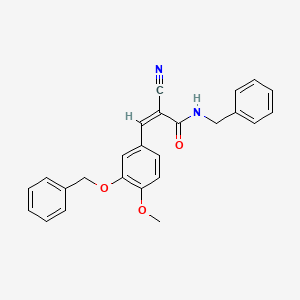

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)

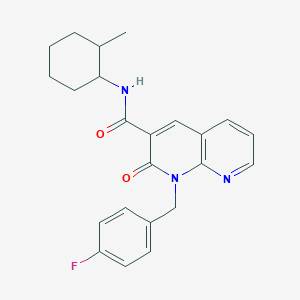

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)

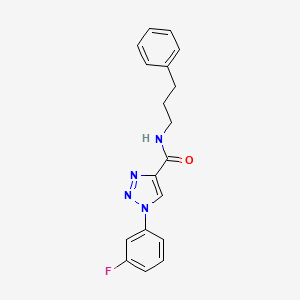

![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)

![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2940703.png)

![2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940704.png)

![5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2940706.png)